4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride
Description
Properties
Molecular Formula |
C15H20ClN3 |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
4-(5-methyl-4-phenyl-1H-imidazol-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H19N3.ClH/c1-11-14(12-5-3-2-4-6-12)18-15(17-11)13-7-9-16-10-8-13;/h2-6,13,16H,7-10H2,1H3,(H,17,18);1H |
InChI Key |
TYFALBXZYCMKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine Hydrochloride
General Synthetic Strategy
The synthesis typically involves constructing the imidazole ring followed by its attachment to the piperidine moiety, or vice versa. The hydrochloride salt is then obtained by treatment with hydrochloric acid.
Detailed Synthetic Routes
Synthesis via Imidazole Ring Construction and Piperidine Coupling
Step 1: Preparation of substituted imidazole intermediate
The imidazole core bearing the 4-methyl and 5-phenyl substituents can be synthesized by classical condensation reactions involving appropriate aldehydes, amines, and nitriles or α-haloketones under acidic or basic catalysis. For example, condensation of benzil derivatives with methyl-substituted amidines or equivalent precursors under reflux conditions yields the substituted imidazole ring.
Step 2: Piperidine substitution
The 2-position of the imidazole ring is functionalized with a leaving group (e.g., halogen or tosylate), which then undergoes nucleophilic substitution with 4-aminopiperidine or piperidine derivatives to form the C-N bond linking the imidazole and piperidine rings.
Step 3: Formation of hydrochloride salt
The free base is treated with hydrochloric acid in an organic solvent (e.g., ether or ethanol) to precipitate the hydrochloride salt, enhancing stability and solubility.
This approach is supported by patent US5589476A, which describes imidazolylpiperidine derivatives synthesized via substitution reactions between imidazole intermediates and piperidine nucleophiles.
Alternative Route: Piperidine Functionalization Followed by Imidazole Ring Formation
Step 1: Functionalization of piperidine
Starting from 4-substituted piperidines (e.g., 4-cyano-4-methylpiperidine), selective methylation and further functional group transformations (e.g., reduction of nitriles to amines) are performed. This is detailed in synthetic schemes involving lithium diisopropylamide-mediated deprotonation and methyl iodide alkylation.
Step 2: Coupling with imidazole precursors
The functionalized piperidine intermediate is reacted with imidazole-2-carbaldehyde or imidazole derivatives under conditions promoting C-N bond formation. This may involve nucleophilic substitution or reductive amination techniques.
Step 3: Salt formation
As above, hydrochloride salt is formed by acid treatment.
Reaction Conditions and Yields
Yields vary depending on the precise substituents and reaction scale. The use of protecting groups (e.g., Boc) may be necessary to achieve selectivity in multi-step syntheses.
Analytical and Purification Techniques
- Purification : Silica gel column chromatography is commonly employed to separate desired products from unreacted starting materials and side products.
- Characterization : Proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry (electrospray ionization), and elemental analysis confirm structure and purity.
- Salt confirmation : Formation of hydrochloride salt is verified by melting point determination and infrared spectroscopy showing characteristic N-H and Cl- interactions.
Research Findings and Applications
- The synthetic methods described allow for the preparation of structurally diverse imidazolylpiperidine derivatives with potential applications in medicinal chemistry, including as inhibitors of neuronal ion channels and antimicrobial agents.
- Optimization of reaction conditions, such as temperature, solvent choice, and reagent ratios, is critical for maximizing yield and purity.
- Scale-up procedures have been patented, emphasizing regioselective and scalable synthesis of imidazole derivatives for pharmaceutical use.
Summary Table of Key Synthetic Routes
Chemical Reactions Analysis
4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . Major products formed from these reactions include disubstituted imidazoles and piperidinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including rheumatoid arthritis, Hodgkin’s disease, and protozoal infections . In industry, it is used in the development of dyes for solar cells and other optical applications .
Mechanism of Action
The mechanism of action of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its broad range of biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related piperidine/imidazole derivatives:
Key Observations:
- Piperidine vs. Piperazine: The target compound and 4-(Diphenylmethoxy)piperidine Hydrochloride share a piperidine core, whereas the compound in uses a piperazine ring.
- Imidazole Substitution: The target’s 4-methyl-5-phenyl imidazole contrasts with the 4-methyl-only substitution in and the 1-ethyl substitution in .
- Pharmacological Implications : Paroxetine Hydrochloride demonstrates how fluorophenyl and benzodioxol groups on piperidine confer selective serotonin reuptake inhibition (SSRI) activity. The target’s phenyl-imidazole motif may similarly target aromatic-binding pockets in enzymes or receptors.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The phenyl group in the target compound increases logP compared to 4-(4-Methyl-1H-imidazol-5-yl)piperidine HCl , which lacks aromatic substituents. This could enhance blood-brain barrier penetration but may require formulation adjustments to mitigate solubility challenges.
- Solubility : Piperazine derivatives (e.g., ) with methoxy groups (electron-donating) may exhibit better aqueous solubility than the target’s phenyl-substituted analog.
- Metabolic Stability : Methyl and phenyl groups on the imidazole ring (target compound) are likely to resist oxidative metabolism compared to ethyl or methoxy substituents, as seen in . This could prolong half-life but requires validation via metabolic studies.
Biological Activity
4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride, a compound with the molecular formula C15H20ClN3 and CAS number 1271631-65-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methyl-5-phenyl-1H-imidazol-2-yl group. The hydrochloride form enhances its solubility and stability in biological systems, making it suitable for various pharmacological applications. The imidazole moiety is particularly noteworthy for its role in biological activity, including antimicrobial and anti-inflammatory effects.
Biological Activity Overview
Preliminary studies indicate that 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride exhibits significant biological activity, particularly in pharmacology. Its structural similarity to known pharmacophores suggests potential as an agonist or antagonist at specific receptors. Notably, the compound may interact with various receptors and enzymes, influencing its pharmacokinetics and pharmacodynamics .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Initial findings suggest that it may modulate specific biological pathways by interacting with various receptors.
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
Further studies utilizing techniques such as molecular docking simulations could elucidate its binding affinities to target biomolecules.
Anticancer Activity
Research has indicated that similar compounds containing imidazole rings have demonstrated anticancer properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various cancer cell types, including lung and breast cancer cells. This suggests that 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride may possess similar anticancer properties .
Antimicrobial Effects
The imidazole moiety is often associated with antimicrobial activity. Studies have shown that compounds with similar structures can exhibit significant antibacterial effects against various pathogens. This property could make 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride a candidate for further exploration in antimicrobial therapies .
Comparative Analysis with Similar Compounds
The following table compares 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(4-Ethyl-5-phenyl-1H-imidazol-2-yl)piperidine | 1153105-61-3 | Ethyl substitution on the imidazole ring |
| 4-(4-Pyridinyl)-piperidine hydrochloride | 1082950-16-0 | Contains a pyridine ring instead of an imidazole |
| 4-(4-Methyl-1H-imidazol-5-yloxy)-piperidine | 22489010 | Contains an ether linkage instead of a phenyl group |
This comparison highlights the unique structural features of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride that may confer distinct pharmacological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
